6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWQVKTSFGPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238137 | |
| Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296223-94-3 | |
| Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296223-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives. The process typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Halogenation: The core is then subjected to halogenation reactions using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) to introduce bromine, chlorine, and iodine atoms, respectively
Industrial Production Methods
Industrial production methods for this compound involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine with key analogs, focusing on substituent effects , synthetic strategies , biological activity , and physicochemical properties .
Substituent Effects and Structural Analogues
Key Observations :
- Bioactivity: Nitro (NO₂) or sulfonyl groups at position 3 enhance antitrypanosomal activity (e.g., IC₅₀ = 0.63 µM for 8-bromo-6-chloro-3-nitro analog) , whereas methyl groups improve receptor binding (MCH1R) .
- Synthetic Accessibility: Chloro and bromo derivatives are synthesized via cyclization of 2-aminopyridines with dichloroacetone or brominated intermediates under mild conditions , whereas iodination may require specialized reagents (e.g., N-iodosuccinimide).
Physicochemical and Pharmacokinetic Properties
- Solubility: Sulfonylmethyl or fluoro substituents improve aqueous solubility (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol: logP = 1.2) . Iodine’s hydrophobicity may necessitate formulation adjustments (e.g., co-solvents) for the target compound.
- Metabolic Stability :
- Heavy halogens like iodine resist oxidative metabolism but may increase plasma protein binding .
Biological Activity
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine (BCIP) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by the presence of three halogen substituents (bromine, chlorine, and iodine), suggests potential for diverse biological activities. This article reviews the biological activity of BCIP, synthesizing findings from various studies and highlighting its pharmacological significance.
- Molecular Formula : C7H3BrClIN2
- Molecular Weight : Approximately 295.46 g/mol
- Structural Features : The compound features a fused imidazole and pyridine ring system, which is known to influence its biological interactions significantly.
Anticancer Activity
BCIP's structural analogs have demonstrated significant anticancer properties. For instance:
- FLT3 Kinase Inhibition : Compounds structurally related to BCIP have been investigated for their ability to inhibit FLT3 kinase, which is a critical target in AML treatment. Studies have shown that derivatives can achieve nanomolar inhibitory concentrations against FLT3 mutations .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Compound 34f | FLT3-ITD | 4 |
| Compound 34f | FLT3-D835Y | 1 |
| Other derivatives | Various kinases | >20 |
Case Studies
- FLT3 Inhibition in AML : A study focused on various heterocycles revealed that certain imidazo derivatives exhibited high potency against FLT3 mutations common in AML patients. The efficacy was measured through both recombinant assays and cellular models .
- Synthetic Routes and Derivatives : Research has demonstrated the synthesis of several derivatives of BCIP through various chemical reactions aimed at enhancing biological activity. These modifications often lead to improved binding affinities and selectivity towards biological targets .
Potential Applications
The unique combination of halogens in BCIP potentially enhances its specificity and efficacy compared to similar compounds. Potential applications include:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer.
- Material Science : Due to its structural properties, it may find applications in materials with specific electronic or optical characteristics.
Q & A
Q. What are optimized synthetic routes for 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
Microwave-assisted synthesis is a promising method for halogenated imidazo[1,2-a]pyridines. For example, microwave irradiation enabled rapid synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine with enhanced yields (65–85%) and purity by ensuring uniform heating and reduced reaction times . For multi-halogenated derivatives like this compound, sequential halogenation steps (e.g., bromination followed by iodination) may require temperature-controlled conditions (e.g., 60–80°C in ethanol/THF) to avoid premature substitution. Solvent polarity and base selection (e.g., NaHCO₃ vs. K₂CO₃) can also modulate regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent, focusing on deshielded protons (e.g., H-2 and H-7 in imidazo[1,2-a]pyridine) and halogen-induced shifts (δ 7.2–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolve halogen positioning (Br, Cl, I) and hydrogen-bonding networks. For example, 6-Bromoimidazo[1,2-a]pyridin-8-amine showed three independent molecules in the asymmetric unit, with N–H⋯N hydrogen bonds forming layered structures .
- HRMS/ESI-MS : Validate molecular weight (e.g., theoretical vs. observed m/z for C₇H₄BrClIN₂: ±0.02 ppm error) .
Q. How can researchers troubleshoot contradictory data between spectroscopic methods?
Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, amino groups in 6-Bromoimidazo[1,2-a]pyridin-8-amine exhibited pyramidal coordination in crystallography but appeared planar in solution-phase NMR due to rapid exchange . Cross-validate using IR (e.g., N–H stretches at 3300–3500 cm⁻¹) and computational methods (DFT-optimized geometries) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing multiple halogens to the imidazo[1,2-a]pyridine core?
Halogenation order and directing groups are critical. For example, bromination at C-6 in 5-bromo-2,3-diaminopyridine precedes cyclization to form the imidazo[1,2-a]pyridine scaffold, while chloro/iodo groups may require electrophilic substitution under acidic conditions (e.g., NIS in AcOH) . Steric and electronic effects from existing halogens can hinder further substitution, necessitating Pd-catalyzed cross-coupling for late-stage iodination .
Q. How does the halogen substitution pattern influence biological activity, such as kinase inhibition?
The 8-amino-6-bromo derivative acts as a CDK2 inhibitor, with bromine enhancing binding affinity via hydrophobic interactions in the ATP-binding pocket . Introducing iodine at C-8 may improve pharmacokinetics (e.g., longer half-life due to increased lipophilicity), while chlorine at C-3 could modulate solubility. Structure-activity relationship (SAR) studies should compare IC₅₀ values against CDK2/4/6 isoforms using kinase assays .
Q. What computational methods predict reactivity and stability of this compound in aqueous vs. nonpolar environments?
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess charge distribution and nucleophilic/electrophilic sites. For example, iodine’s polarizability may increase susceptibility to hydrolysis in aqueous buffers .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to predict aggregation or degradation pathways .
Q. How can researchers resolve discrepancies between theoretical and experimental molecular weights in mass spectrometry?
Isotopic abundance patterns (e.g., ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) must be accounted for. For HRMS data, use isotopic simulation software (e.g., mMass) to match observed peaks. A deviation >3 ppm may indicate impurities or adduct formation (e.g., Na⁺/K⁺ in ESI-MS) .
Methodological Considerations
Designing a stability study for this compound under varying pH and temperature conditions
- Protocol : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key parameters : Halogen lability (e.g., iodine substitution may degrade at pH >8) and ring oxidation .
Optimizing a catalytic system for Suzuki-Miyaura coupling using this compound as a substrate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
